molecular formula C9H12BrN3S B8538484 5-bromo-N-(1-methylcyclopropyl)-4-(methylthio)pyrimidin-2-amine

5-bromo-N-(1-methylcyclopropyl)-4-(methylthio)pyrimidin-2-amine

Cat. No. B8538484
M. Wt: 274.18 g/mol
InChI Key: CAJKQIMUMNGPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1-methylcyclopropyl)-4-(methylthio)pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H12BrN3S and its molecular weight is 274.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(1-methylcyclopropyl)-4-(methylthio)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(1-methylcyclopropyl)-4-(methylthio)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12BrN3S

Molecular Weight

274.18 g/mol

IUPAC Name

5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C9H12BrN3S/c1-9(3-4-9)13-8-11-5-6(10)7(12-8)14-2/h5H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

CAJKQIMUMNGPCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C(C(=N2)SC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring suspension of 5-bromo-2-chloro-4-(methylthio)pyrimidine (1.0 g, 4.18 mmol) in ethanol (6.0 mL) was added 1-methylcyclopropanamine hydrochloride (0.674 g, 6.26 mmol) and DIEA (2.188 mL, 12.53 mmol). The mixture was stirred at 90° C. for 16 h. Upon completion of the reaction as indicated by LCMS and TLC the reaction mixture was concentrated and purified by silica gel chromatography using a gradient of 0%-20% ethyl acetate in hexanes. The product fractions were combined and concentrated to afford 5-bromo-N-(1-methylcyclopropyl)-4-(methylthio)pyrimidin-2-amine (0.665 g, 58% yield) as a white solid. MS (ESI) m/z 276.2 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.674 g
Type
reactant
Reaction Step Two
Name
Quantity
2.188 mL
Type
reactant
Reaction Step Two

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